![molecular formula C16H15N3O3 B3013533 5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-39-5](/img/structure/B3013533.png)

5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

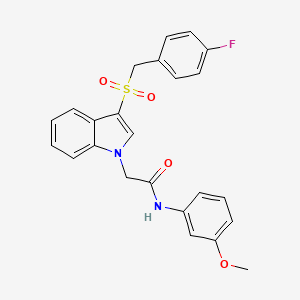

The compound "5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid" is a derivative of the imidazo[4,5-b]pyridine class, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and their use as scaffolds in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various methods. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can lead to the formation of imidazo[1,2-a]pyridines, as demonstrated in the synthesis of related compounds . Additionally, the reaction of acid chlorides with diamines in the presence of a base can yield imidazo[4,5-b]pyridine derivatives . A one-pot synthesis approach starting from carboxylic acids and aminopyridines has also been reported, allowing for the introduction of various substituents into the imidazo[1,5-a]pyridine framework .

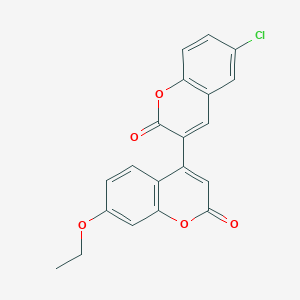

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The substitution pattern on the rings can significantly influence the properties and reactivity of these compounds. For example, the presence of an ethoxyphenyl group at the 5-position, as in the compound of interest, could affect the electronic distribution and steric hindrance, which in turn could influence the compound's biological activity .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can participate in various chemical reactions. They can serve as scaffolds for the generation of stable N-heterocyclic carbenes , and they can undergo multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . The reactivity of these compounds can be exploited in the synthesis of a wide range of heterocyclic compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. These compounds typically exhibit good stability and can be functionalized at various positions to yield a diverse array of derivatives. The introduction of different substituents can lead to changes in solubility, melting point, and other physicochemical parameters, which are important for their potential use in drug development . The tuberculostatic activity of some derivatives has been evaluated, although the compounds displayed low activity in this regard .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A foundational aspect of the research involving compounds like 5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is focused on their synthesis and the exploration of their chemical properties. Innovative synthetic routes facilitate the development of these compounds, contributing to a broader understanding of their chemical behavior and potential applications in medicinal chemistry and materials science.

One-Pot Synthesis Approaches : Research has shown that imidazo[1,5-a]pyridines, which share a core structure with the compound , can be synthesized through one-pot methodologies. These methods allow for the introduction of various substituents, highlighting the versatility of the synthetic processes (Crawforth & Paoletti, 2009).

Chemical Transformations and Derivatization : The exploration of novel synthetic routes to related compounds, such as 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol, demonstrates the chemical flexibility and potential for derivatization inherent to this class of compounds. These studies not only advance synthetic chemistry techniques but also open new avenues for the development of derivatives with enhanced properties (Lis, Traina, & Huffman, 1990).

Therapeutic Potential and Biological Activity

Beyond synthetic chemistry, the research extends to investigating the biological activity and potential therapeutic applications of compounds structurally related to 5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines have been evaluated for their antiprotozoal properties, demonstrating significant activity against parasitic infections. These studies contribute to the search for new treatments for protozoal diseases, underlining the therapeutic potential of imidazo[1,2-a]pyridine derivatives (Ismail et al., 2004).

Cancer Chemotherapy : Research into selenylated imidazo[1,2-a]pyridines has identified compounds with promising activity against breast cancer cells. These findings indicate the role of specific structural modifications in enhancing antitumor efficacy and provide a foundation for further investigation into the use of such compounds in cancer chemotherapy (Almeida et al., 2018).

properties

IUPAC Name |

5-(4-ethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-3-22-11-6-4-10(5-7-11)13-8-12(16(20)21)14-15(19-13)18-9(2)17-14/h4-8H,3H2,1-2H3,(H,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIAGGCXDWOWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)